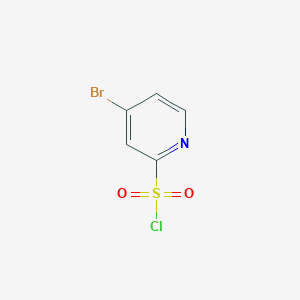

4-Bromopyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFLWMCWRPGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693288 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060808-87-8 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Applications of 4-Bromopyridine-2-sulfonyl Chloride

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromopyridine-2-sulfonyl chloride, a pivotal building block in modern medicinal chemistry. The document details the strategic importance of this compound, particularly in the development of novel therapeutics such as NaV1.8 channel blockers[1]. We present a validated, multi-step synthetic pathway commencing from readily available precursors, culminating in a robust and scalable protocol for the target sulfonyl chloride. Each stage of the synthesis is elucidated with in-depth procedural details, mechanistic insights, and quantitative data. Furthermore, this guide offers a comparative analysis of synthetic strategies, explaining the rationale behind experimental choices to ensure both high yield and purity. Visual aids, including process flow diagrams, are provided to enhance the understanding of the synthetic workflow. This document is intended to be an essential resource for chemists engaged in drug discovery and process development, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound (CAS: 1060808-87-8) has emerged as a particularly valuable intermediate due to its trifunctional nature. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide moieties, a privileged functional group in drug design. The bromine atom at the 4-position offers a site for further elaboration through cross-coupling reactions, while the nitrogen atom of the pyridine ring can be leveraged to modulate aqueous solubility and engage in key binding interactions.

Notably, this compound is a key component in the synthesis of potent and selective NaV1.8 channel blockers, which are being investigated for the treatment of chronic pain[1]. This highlights the compound's direct relevance to the development of next-generation therapeutics. This guide provides the necessary technical details to empower researchers to efficiently synthesize and utilize this high-value chemical entity.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a retrosynthetic strategy that begins with the target molecule and works backward to commercially available starting materials. The key disconnection lies at the C-S bond, suggesting a Sandmeyer-type reaction on an appropriate amino-pyridine precursor.

A plausible retrosynthetic pathway is as follows:

Caption: Retrosynthetic analysis of this compound.

This analysis identifies 2-Amino-4-bromopyridine as the crucial precursor. Therefore, a significant portion of this guide is dedicated to the reliable and scalable synthesis of this intermediate.

Synthesis of the Key Precursor: 2-Amino-4-bromopyridine

Several synthetic routes to 2-Amino-4-bromopyridine have been reported, with the choice of method often depending on the desired scale, cost of starting materials, and available equipment. A widely used and scalable three-step synthesis starting from 4-bromopyridine hydrochloride is detailed below[2][3].

Three-Step Synthesis from 4-Bromopyridine Hydrochloride

This robust synthesis involves an initial esterification, followed by amination, and finally a Hofmann degradation to yield the desired product.

Caption: Workflow for the three-step synthesis of 2-Amino-4-bromopyridine.

Step 1: Esterification of 4-Bromopyridine Hydrochloride [2]

-

In a suitable reactor, add ethyl acetate and cool to 0°C.

-

Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below 0°C.

-

In a separate, larger reactor, prepare a solution of 4-bromopyridine hydrochloride (1 equivalent) in dichloromethane.

-

To the solution of 4-bromopyridine hydrochloride, add ferrous sulfate and a 50 wt% sulfuric acid solution.

-

Cool the mixture to -10°C with stirring.

-

Slowly add the previously prepared reagent from step 2, maintaining the temperature between -10°C and 0°C.

-

After the addition is complete, allow the mixture to warm and stir for one hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding it to a large volume of water. Stir for 30 minutes and then separate the layers.

-

Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate, which can be used in the next step without further purification.

Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate [2]

-

Add the crude ethyl 4-bromopyridine-2-carboxylate from the previous step in batches to a concentrated ammonia solution.

-

Stir the mixture overnight at room temperature.

-

Collect the resulting solid by centrifugation.

-

Wash the solid with ethyl acetate and centrifuge again to obtain 4-bromopyridine-2-carboxamide.

Step 3: Hofmann Degradation of 4-Bromopyridine-2-carboxamide [2]

-

In a reactor, add water and sodium hydroxide, and cool the solution to 0°C.

-

Add bromine dropwise, maintaining the low temperature.

-

After the addition of bromine is complete, cool the mixture to -10°C.

-

Add the 4-bromopyridine-2-carboxamide in batches.

-

After the addition is complete, stir and heat the mixture at 80°C for one hour.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and collect the crude product by centrifugation.

-

Purify the crude product by crystallization from toluene to obtain pure 2-Amino-4-bromopyridine.

Alternative Synthesis from 2,4-Dibromopyridine-N-oxide

An alternative, high-yielding two-step synthesis has been patented, starting from 2,4-dibromopyridine-N-oxide[4]. This method involves an initial amination followed by a reduction.

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

-

React 2,4-dibromopyridine-N-oxide with aqueous ammonia in a sealed reactor.

-

Heat the reaction mixture to between 60-110°C.

Step 2: Reduction to 2-Amino-4-bromopyridine

-

The intermediate from the previous step is subjected to a reduction reaction.

-

A common method is the use of reduced iron powder in the presence of a small amount of acid (e.g., HCl) in a solvent such as ethanol.

-

The mixture is heated to reflux (approximately 76-80°C) for several hours.

-

After completion, the reaction mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated.

-

The resulting solid is collected, washed with water, and dried to yield 2-Amino-4-bromopyridine.

This method is reported to have a total yield of up to 80.5% and is suitable for large-scale preparation[4].

Core Synthesis: this compound via Sandmeyer-type Reaction

The conversion of 2-Amino-4-bromopyridine to this compound is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst[5][6].

Caption: General workflow for the Sandmeyer-type synthesis of this compound.

Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Reaction with Sulfur Dioxide: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.

-

Oxidation and Halogenation: The arylsulfonyl radical is then oxidized and chlorinated to yield the final sulfonyl chloride product, regenerating the copper(I) catalyst in the process.

The use of a copper catalyst is crucial for the efficiency of this transformation.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of heteroaryl sulfonyl chlorides from their corresponding amines[5].

Materials and Reagents:

-

2-Amino-4-bromopyridine

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide (gas)

-

Copper(II) Chloride

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a reaction vessel, suspend 2-Amino-4-bromopyridine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfur Dioxide Solution:

-

In a separate, larger reaction vessel equipped with a gas inlet and efficient stirring, add glacial acetic acid and a catalytic amount of copper(II) chloride.

-

Cool this mixture to 5°C and bubble sulfur dioxide gas through the solution until saturation is achieved.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide-acetic acid solution from step 2, maintaining the temperature at or below 5°C.

-

Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring the reaction mixture for an additional 45-60 minutes at low temperature.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a large volume of ice water.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration.

-

Wash the solid thoroughly with cold water to remove any residual acids and salts.

-

Dry the product under high vacuum over a suitable desiccant (e.g., calcium chloride or phosphorus pentoxide).

-

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, key intermediate, and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Bromopyridine hydrochloride | 19524-06-2 | C₅H₅BrClN | 194.46 | White to off-white solid |

| 2-Amino-4-bromopyridine | 84249-14-9 | C₅H₅BrN₂ | 173.01 | Off-white to light yellow solid |

| This compound | 1060808-87-8 | C₅H₃BrClNO₂S | 256.51 | Solid |

Safety and Handling

-

4-Bromopyridine hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Amino-4-bromopyridine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes. Use in a fume hood.

-

This compound: Sulfonyl chlorides are reactive compounds and are sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. They can react with water to release hydrochloric acid. Wear appropriate PPE and handle with care.

-

Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

-

Sulfur Dioxide: A toxic and corrosive gas. All operations involving sulfur dioxide must be conducted in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound, a key building block in medicinal chemistry. By providing a thorough understanding of the synthesis of the precursor, 2-Amino-4-bromopyridine, and a detailed protocol for the final Sandmeyer-type conversion, this document equips researchers with the necessary information to produce this valuable compound. The insights into the reaction mechanisms and experimental considerations are intended to facilitate the successful implementation of these procedures in a laboratory setting. The strategic importance of this compound in the development of novel therapeutics underscores the value of robust and well-documented synthetic methodologies.

References

- 1. This compound | 1060808-87-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. cbijournal.com [cbijournal.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromopyridine-2-sulfonyl chloride: Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery, notably as an intermediate in the synthesis of selective NaV1.8 channel blockers, which are significant targets for the development of novel analgesics.[1] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, alongside a discussion of its synthesis, safety considerations, and physicochemical properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important scaffold.

Introduction and Significance

This compound, with the CAS Number 1060808-87-8, is a substituted pyridine derivative featuring a reactive sulfonyl chloride moiety and a bromine atom.[1][2] This unique combination of functional groups makes it a versatile intermediate for the construction of more complex molecules, particularly in the realm of pharmaceuticals. The pyridine ring is a common motif in many biologically active compounds, and the sulfonyl chloride group serves as a key handle for the introduction of sulfonamide linkages, a privileged functional group in drug design. The bromine atom provides a site for further functionalization through various cross-coupling reactions. Its role as a precursor to potent and selective NaV1.8 inhibitors underscores its importance in the development of next-generation pain therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1060808-87-8 | [1][3] |

| Molecular Formula | C₅H₃BrClNO₂S | [2][3] |

| Molecular Weight | 256.51 g/mol | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | >88 °C (decomposition) | [1] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 4-Bromo-2-aminopyridine

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-bromo-2-aminopyridine portion-wise, maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the suspension, ensuring the temperature does not exceed 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, portion-wise addition of reagents helps to control the exothermic nature of the reaction.

Step 2: Copper-Catalyzed Sulfonyl Chlorination

-

In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(II) chloride is added to the sulfur dioxide solution.

-

The freshly prepared diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.

-

The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and dried under vacuum to yield this compound.

Causality Behind Experimental Choices: Copper(II) chloride catalyzes the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.[4][5] The acidic conditions of the reaction mixture help to stabilize the resulting sulfonyl chloride and prevent its hydrolysis.

Structural Analysis and Characterization

A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be predicted based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | doublet | J₃,₅ ≈ 2 Hz |

| H-5 | 7.8 - 8.0 | doublet of doublets | J₅,₆ ≈ 5 Hz, J₅,₃ ≈ 2 Hz |

| H-6 | 8.8 - 9.0 | doublet | J₆,₅ ≈ 5 Hz |

Rationale for Predictions: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom, the sulfonyl chloride group, and the bromine atom. The proton at the 6-position (H-6) is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The predicted coupling constants are typical for pyridine systems.[6][7]

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals for the five carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-4 | 130 - 135 |

| C-5 | 140 - 145 |

| C-6 | 150 - 155 |

Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon bearing the sulfonyl chloride group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most deshielded. The carbon attached to the bromine atom (C-4) will also be significantly deshielded.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the pyridine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1390 |

| S=O (symmetric stretch) | 1170 - 1190 |

| C=N and C=C (pyridine ring) | 1550 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C-Br | 500 - 600 |

Rationale for Predictions: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are characteristic of sulfonyl chlorides. The absorptions for the pyridine ring and the C-Br bond are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 255, 257, and 259, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the loss of the chlorine atom to give a fragment at [M-Cl]⁺, and the loss of sulfur dioxide to give [M-SO₂]⁺. Further fragmentation of the pyridine ring would also be observed.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).[13] The acquisition of such data would be a valuable contribution to the chemical literature.

Safe Handling and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[14][15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[15]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.[14][15]

Handling:

-

Avoid inhalation of dust and vapors.[16]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as sulfonyl chlorides can be moisture-sensitive.[17][18]

-

Keep away from water and other nucleophilic reagents, as it can react vigorously.[19]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][19][20]

-

Store away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[18][19]

-

For long-term storage, refrigeration is recommended.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[16]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[14]

-

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. This guide has provided a comprehensive overview of its structural analysis and characterization, drawing upon established principles of spectroscopy and proposing a plausible synthetic route. The predicted spectral data serves as a useful guide for researchers working with this compound. Adherence to strict safety protocols is paramount when handling this reactive intermediate. Further research, particularly the acquisition of experimental spectral data and a single-crystal X-ray structure, would be highly beneficial to the scientific community.

References

- 1. This compound | 1060808-87-8 [chemicalbook.com]

- 2. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. cbijournal.com [cbijournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uab.edu [uab.edu]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

- 14. aksci.com [aksci.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. aksci.com [aksci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Bromopyridine-2-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 4-Bromopyridine-2-sulfonyl Chloride for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1060808-87-8), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic protocol, explore its versatile applications in drug development, and detail critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound to leverage its synthetic potential effectively.

Core Physicochemical Properties and Structure

This compound is a heterocyclic building block that combines the functionalities of a pyridine ring, a bromo-substituent, and a highly reactive sulfonyl chloride group.[1] This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.[2] The bromo-group provides a reactive handle for cross-coupling reactions, while the sulfonyl chloride is a potent electrophile, primarily for the synthesis of sulfonamides.[2][3]

Key Data Summary

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO₂S | [1][4] |

| Molecular Weight | 256.51 g/mol | [4] |

| CAS Number | 1060808-87-8 | [1][4][5][6][7] |

| Appearance | Typically a solid at room temperature | [8] |

| Purity | ≥97% (typical for research grade) | [9] |

| Storage Conditions | Store in a freezer under -20°C, sealed in a dry environment. | [1] |

| Solubility | Soluble in polar organic solvents. | [8] |

| SMILES | O=S(C1=NC=CC(Br)=C1)(Cl)=O | [1] |

Chemical Structure

The structural representation of this compound is critical for understanding its reactivity. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the pyridine ring influences the reactivity of the entire molecule.

Synthesis Protocol and Mechanistic Rationale

While multiple pathways to sulfonyl chlorides exist, a common and reliable laboratory-scale method involves the oxidative chlorination of a corresponding sulfinate salt.[10] This approach is often preferred due to the availability of starting materials and the relatively mild reaction conditions required.

Experimental Protocol: Synthesis from Sodium 4-Bromo-pyridine-2-sulfinate

This protocol is a self-validating system, incorporating purification and confirmation steps.

Step 1: Reagent Preparation

-

Dissolve sodium 4-bromo-pyridine-2-sulfinate (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are crucial as sulfonyl chlorides are highly reactive towards water, which would lead to hydrolysis and formation of the corresponding sulfonic acid, reducing the yield of the desired product.

Step 2: Chlorination

-

Cool the solution to 0°C using an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.

-

Causality: NCS serves as a mild and efficient chlorine source.[10] The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Step 3: Reaction Monitoring

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfinate is consumed.

Step 4: Workup and Isolation

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the succinimide byproduct.[10]

-

Wash the filtrate with cold water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Causality: The aqueous wash removes inorganic salts and byproducts. Drying the organic layer is a critical final step before solvent removal to prevent product degradation.

Step 5: Purification

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Synthetic Workflow Diagram

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[2][8] Its primary application is in the formation of sulfonamides, a functional group present in a vast array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[3]

Core Reaction: Sulfonamide Formation

The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by primary or secondary amines. This reaction is the cornerstone of its utility.

-

Mechanism: The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A subsequent deprotonation step, often facilitated by a non-nucleophilic base like pyridine or triethylamine, yields the stable sulfonamide product.

This late-stage functionalization capability allows for the rapid diversification of drug candidates, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently.[11]

Reaction Pathway Diagram

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with appropriate precautions. It is classified as an irritant and is toxic if ingested, inhaled, or absorbed through the skin.[12][13]

Safe Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[14]

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent dust formation.[12] Wash hands thoroughly after handling.[14]

-

Spills: In case of a spill, evacuate the area. Absorb with an inert material and place it into a suitable, sealed container for disposal.[14] Do not allow the product to enter drains.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere.[1] The compound is moisture-sensitive.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Hazard Summary

| Hazard Type | GHS Classification (Inferred) | Precautionary Statement Examples |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[12] | P261: Avoid breathing dust.[12] P280: Wear protective gloves/clothing.[12] |

| Skin Corrosion/Irritation | Causes skin irritation.[13] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |

| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[14] |

| Reactivity | Reacts with water and nucleophiles. | Keep away from incompatible materials such as strong oxidizing agents and bases.[13] |

References

- 1. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound | 1060808-87-8 [sigmaaldrich.com]

- 6. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]

- 9. This compound - CAS:1060808-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

A Technical Guide to the Reactivity Profile of 4-Bromopyridine-2-sulfonyl chloride

Executive Summary: 4-Bromopyridine-2-sulfonyl chloride (CAS 1060808-87-8) is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure incorporates two distinct and strategically valuable reactive sites: a highly electrophilic sulfonyl chloride group at the C2 position and a versatile C-Br bond at the C4 position, amenable to modern cross-coupling chemistry. This dual-handle configuration allows for sequential, orthogonal functionalization, making it an ideal scaffold for constructing complex molecular architectures and generating libraries of novel compounds. This guide provides an in-depth analysis of the compound's reactivity, offering field-proven insights into its handling, stability, and strategic application in chemical synthesis. We will explore reactions at each functional group, discuss the causality behind experimental choices, and present detailed protocols for its most critical transformations.

Physicochemical Properties, Stability, and Handling

Understanding the fundamental properties of this compound is paramount for its safe and effective use in the laboratory. The compound is typically a solid at room temperature and is soluble in common polar organic solvents.[3]

| Property | Value | Reference |

| CAS Number | 1060808-87-8 | [4] |

| Molecular Formula | C₅H₃BrClNO₂S | [4] |

| Molecular Weight | 256.51 g/mol | [5] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | >88°C (decomposes) |

Stability and Handling: The primary stability concern for this compound is its susceptibility to hydrolysis. The sulfonyl chloride moiety is highly electrophilic and will readily react with ambient moisture to form the corresponding, and often unreactive, 4-bromopyridine-2-sulfonic acid.[6][7] This degradation pathway underscores the necessity of handling the compound under anhydrous conditions.

Safety Precautions: Based on data for analogous chemical structures, this compound should be treated as a hazardous substance. It is expected to be an irritant to the skin, eyes, and respiratory system and may be harmful if inhaled or ingested.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle exclusively in a well-ventilated fume hood. Use an inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere.[8]

Plausible Synthetic Pathways

While specific vendor preparations are proprietary, the synthesis of aryl sulfonyl chlorides is well-established. A common and robust strategy involves the oxidative chlorination of a corresponding thiol or the treatment of a sulfonyl hydrazide with an N-halosuccinimide. For this compound, a plausible route begins with 4-bromo-2-mercaptopyridine.

Caption: Plausible synthetic workflow for this compound.

This approach first involves the oxidation of the thiol to a more stable disulfide intermediate, which is then subjected to oxidative chlorination to yield the final sulfonyl chloride product.

Core Reactivity at the C2-Sulfonyl Chloride Moiety

The sulfonyl chloride is the most electrophilic site on the molecule and is therefore highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing sulfonamide and sulfonate linkages, which are prevalent motifs in pharmaceuticals.[10]

Sulfonamide Synthesis: The Primary Transformation

The reaction of this compound with primary or secondary amines is its most common and high-yielding application. The reaction proceeds via a nucleophilic substitution at the sulfur atom.[11][12]

Causality of Experimental Choices:

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are chosen to prevent competitive hydrolysis of the sulfonyl chloride.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. Pyridine can also be used as both a base and a solvent. The base must be chosen carefully to avoid acting as a competing nucleophile.

-

Temperature: The reaction is typically exothermic and proceeds readily at 0 °C to room temperature, minimizing potential side reactions.

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Formation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) dropwise to the stirred solution.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Quenching & Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Hydrolysis: A Critical Side Reaction

The high reactivity of the sulfonyl chloride group also makes it prone to hydrolysis, a common competing pathway, especially if reaction conditions are not strictly anhydrous.[6][13][14] The product, 4-bromopyridine-2-sulfonic acid, is generally unreactive towards the coupling partners used for sulfonamide synthesis, leading to reduced yields. Minimizing exposure to atmospheric and solvent moisture is therefore critical for success.[15]

Core Reactivity at the C4-Bromo Moiety

The C4-bromo position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[16] This allows for extensive diversification of the pyridine core after the sulfonyl chloride has been functionalized. The general reactivity trend for halopyridines in these reactions is I > Br > Cl.[16]

Caption: Cross-coupling reactions at the C4-bromo position.

Cross-Coupling Reaction Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrates used. All reactions must be performed under an inert atmosphere.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DMF |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine the 4-bromo-pyridyl substrate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by column chromatography.[17][18]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a reaction vessel, add the 4-bromo-pyridyl substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

-

Solvent & Reagents: Add an anhydrous, degassed solvent like THF or DMF, followed by a terminal alkyne (1.2-1.5 eq.) and an amine base such as TEA (2.0-3.0 eq.).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until completion.

-

Workup & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, concentrate the filtrate, and purify by column chromatography.[19][20][21]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge a reaction vessel with the 4-bromo-pyridyl substrate (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Reagents & Solvent: Add the amine (1.1-1.3 eq.) and anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C, stirring vigorously until the reaction is complete.

-

Workup & Purification: Cool the mixture, dilute with a suitable solvent, and filter through celite. Concentrate the filtrate and purify the product via column chromatography.[22][23][24]

Strategic and Orthogonal Reactivity

The true synthetic power of this compound lies in the ability to selectively functionalize one site while leaving the other intact for subsequent transformations. The significant difference in the reactivity of the sulfonyl chloride and the aryl bromide allows for two primary strategic approaches.

-

Pathway A (Most Common): Initial sulfonamide formation followed by C4-position cross-coupling. This is often the preferred strategy because the resulting sulfonamide is typically more stable to the conditions required for palladium catalysis than the starting sulfonyl chloride.

-

Pathway B: Initial cross-coupling at the C4-position followed by sulfonamide formation. This route is viable but requires careful selection of mild cross-coupling conditions (e.g., lower temperatures, weaker bases) to avoid decomposition or hydrolysis of the sensitive sulfonyl chloride group.

Caption: Two primary orthogonal strategies for functionalizing the scaffold.

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its reactivity is dominated by two orthogonal sites: the highly electrophilic sulfonyl chloride, which readily forms stable sulfonamides, and the C4-bromo group, which serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions. By understanding the distinct reactivity profile of each functional group and carefully selecting reaction conditions, researchers can leverage this molecule to efficiently construct diverse and complex chemical entities for applications ranging from drug discovery to materials science.

References

- 1. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. nobelprize.org [nobelprize.org]

- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. research.rug.nl [research.rug.nl]

- 24. benchchem.com [benchchem.com]

A Comprehensive Guide to Sourcing 4-Bromopyridine-2-sulfonyl Chloride for Research Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 4-Bromopyridine-2-sulfonyl Chloride in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with both a bromine atom and a highly reactive sulfonyl chloride group, makes it a versatile intermediate for creating complex molecular architectures.[2] The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide linkages—a common and vital functional group in many approved drugs.

This reagent is particularly valuable in the synthesis of biologically active molecules. For instance, it has been identified as a key component in the development of NaV1.8 blockers, which have potential applications in pain management.[3] The dual functionality of the molecule allows for sequential, site-selective reactions, such as nucleophilic substitution at the sulfonyl chloride group followed by cross-coupling reactions at the bromo-position, enabling the efficient construction of diverse compound libraries for drug discovery.[1]

Chapter 1: Critical Quality Attributes for Research-Grade Reagents

The success of any chemical synthesis is fundamentally dependent on the quality of the starting materials. For a reactive intermediate like this compound, seemingly minor impurities can lead to significant downstream consequences, including the formation of side products, reduced yields, and difficulties in purification. Therefore, researchers must rigorously evaluate the following quality attributes.

Purity and Analytical Verification

The purity of the reagent is the most critical attribute. Suppliers typically offer purities of 95% or higher.[4][5] It is imperative to select a supplier who provides a detailed, batch-specific Certificate of Analysis (CoA). This document should not only state the purity, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, but also ideally identify any significant impurities. A transparent and comprehensive CoA is a hallmark of a reputable supplier.

Supplier Reputation and Consistency

Engaging with established manufacturers and suppliers is crucial for ensuring a consistent and reliable supply chain. Reputable suppliers have robust quality management systems in place, which guarantees that the product quality remains high from batch to batch. This is particularly important for long-term research projects or when scaling up a synthesis, as it minimizes variability that could impact experimental reproducibility.

Chapter 2: The Researcher's Workflow for Supplier Selection

Choosing the right supplier is a systematic process that goes beyond simply comparing prices. It involves a multi-step evaluation to ensure that the chosen reagent meets the stringent demands of the research project. The following workflow diagram illustrates a best-practice approach to supplier selection.

Caption: A logical workflow for selecting a chemical supplier.

Chapter 3: Comparative Analysis of Key Suppliers

A number of chemical suppliers offer this compound for research purposes. The table below provides a comparative summary based on publicly available information. Researchers should always verify the most current data directly with the suppliers.

| Supplier | Typical Purity | Available Pack Sizes | Key Documents Online | Notes |

| BLD Pharm | ≥95% | Custom | Yes | Offers cold-chain transportation; for research use only.[6] |

| Ark Pharma Scientific | 95% | 5g | No | Provides bulk quote requests.[4] |

| ChemicalBook Aggregators | 95% - 98% | 1g, 10g, 100g, 1kg, 10kg | Varies | A platform listing multiple suppliers, primarily from China.[3][5] |

| Sunway Pharm Ltd. | 97% | 100mg, 250mg, 1g | Yes | Provides CoA, Datasheet, and NMR data online.[7] |

| Acorn PharmaTech Co. | 98% | 1g, 10g, 100g, 500g, 1kg | Varies | Listed on aggregator sites like ChemicalBook.[5] |

| AK Scientific, Inc. | 95% | Custom | Yes | Provides detailed SDS with handling precautions.[8] |

| Sigma-Aldrich | Varies | Varies | Yes | Distributes products from other manufacturers like BLD Pharmatech. |

Chapter 4: Synthetic Utility & Protocol

The primary application of this compound in research is the synthesis of sulfonamides. Sulfonyl chlorides are highly effective reagents for this transformation.[9] The following is a general, representative protocol for the synthesis of a sulfonamide from an amine.

General Protocol for Sulfonamide Synthesis

-

Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) containing a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Addition: Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., Ethyl Acetate), wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Caption: Reaction scheme for sulfonamide formation.

Chapter 5: Safe Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.[10] As a sulfonyl chloride, this compound is reactive and moisture-sensitive.

Handling

-

Ventilation: Always handle this reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Inert Atmosphere: Due to its sensitivity to moisture, handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

Storage

-

Temperature: Store in a freezer, under -20°C, as recommended by multiple suppliers.[6]

-

Container: Keep the container tightly sealed to protect it from moisture and air.[8][12] The compound is hygroscopic and will decompose upon contact with water.[11]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Disposal

-

Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[8] Consult the Safety Data Sheet (SDS) for specific disposal guidance.

Conclusion

This compound is an invaluable reagent for researchers in drug discovery and synthetic chemistry. The selection of a high-quality supplier is paramount to achieving reliable and reproducible results. By carefully evaluating suppliers based on purity, documentation, and reputation, and by adhering to strict safety and handling protocols, researchers can effectively leverage this versatile building block to advance their scientific goals.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1060808-87-8 [chemicalbook.com]

- 4. arkpharmtech.com [arkpharmtech.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1060808-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. aksci.com [aksci.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Alkyl-4-bromopyridine-2-sulfonamides

Introduction

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. The sulfonamide functional group is a key structural motif in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The reaction of sulfonyl chlorides with primary or secondary amines is the most common and direct method for the preparation of sulfonamides. This application note provides a detailed protocol for the reaction of 4-bromopyridine-2-sulfonyl chloride with primary amines to yield N-alkyl-4-bromopyridine-2-sulfonamides. These compounds are valuable intermediates in drug discovery, with the pyridine ring offering a site for further functionalization and the bromo substituent serving as a handle for cross-coupling reactions.

This document will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and discuss critical parameters that influence reaction outcomes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Reaction Principles and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient, tetrahedral intermediate.

-

Proton Transfer and Elimination: A base, typically a tertiary amine like triethylamine or pyridine, facilitates the removal of a proton from the nitrogen atom of the attacking amine and the elimination of the chloride ion. This results in the formation of the stable sulfonamide product and the hydrochloride salt of the base.

The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and effectively quenching the reaction.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of N-alkyl-4-bromopyridine-2-sulfonamides.

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a primary amine. The stoichiometry and reaction conditions may require optimization for specific substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Recommendation |

| This compound | 1060808-87-8 | C₅H₃BrClNO₂S | 256.51 | [Acmec Biochemical], [Ark Pharma Scientific Limited], [BLD Pharm], [ChemicalBook], [Sunway Pharm Ltd] |

| Primary Amine (generic) | Varies | Varies | Varies | Sigma-Aldrich, Alfa Aesar |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution of the primary amine, add triethylamine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the cooled amine solution dropwise over a period of 15-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-bromopyridine-2-sulfonamide.

Mechanistic Diagram

Caption: Simplified mechanism of sulfonamide formation.

Critical Parameters and Troubleshooting

Solvent Choice

Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are typically used to prevent hydrolysis of the sulfonyl chloride. DCM is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal during work-up.

Base Selection

A variety of organic and inorganic bases can be employed.

-

Tertiary Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and effectively scavenge the HCl produced. Pyridine can also be used as both a base and a solvent.

-

Inorganic Bases: In some cases, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, particularly in biphasic systems.

Temperature Control

The reaction is often initiated at 0 °C to control the initial exotherm upon addition of the highly reactive sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion. For less reactive amines, gentle heating may be necessary.

Stability of this compound

Heteroaromatic sulfonyl chlorides can exhibit varying stability. It is advisable to use freshly prepared or purchased this compound. Decomposition can occur, particularly in the presence of moisture, leading to the formation of the corresponding sulfonic acid.

Purification Strategy

The choice of purification method depends on the physical properties of the product.

-

Crystallization: If the sulfonamide product is a crystalline solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Column Chromatography: For non-crystalline or impure products, silica gel column chromatography is the most common purification technique.

Conclusion

The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of N-alkyl-4-bromopyridine-2-sulfonamides. These compounds are valuable building blocks in the development of novel therapeutic agents. By carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve high yields of the desired products. The key to success lies in the use of anhydrous conditions, appropriate base selection, and controlled addition of the sulfonyl chloride.

Application Notes and Protocols: 4-Bromopyridine-2-sulfonyl Chloride in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. 4-Bromopyridine-2-sulfonyl chloride has emerged as a critical building block, offering a versatile platform for the synthesis of a wide array of biologically active compounds. Its distinct trifunctional nature—a pyridine ring, a reactive sulfonyl chloride, and a modifiable bromine atom—provides medicinal chemists with a powerful tool for generating complex molecular architectures. The pyridine core is a common feature in many FDA-approved drugs, often contributing to improved solubility and bioavailability.[1] The sulfonyl chloride group serves as a key electrophile for the formation of sulfonamides, a well-established pharmacophore present in numerous antibacterial, antiviral, and anticancer agents.[2][3] This document provides an in-depth guide to the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of selective NaV1.8 inhibitors for the treatment of pain.[4] Detailed protocols for the synthesis of sulfonamides and relevant safety information are also provided to aid researchers in their drug discovery endeavors.

Key Applications in Medicinal Chemistry: Targeting Pain Pathways

The voltage-gated sodium channel NaV1.8 has been genetically and pharmacologically validated as a crucial target for the treatment of acute and chronic pain.[5] Selective inhibitors of NaV1.8 offer the potential for potent analgesia without the addictive properties and other adverse effects associated with opioids.[4][6] this compound has been identified as a key starting material in the synthesis of novel NaV1.8 inhibitors.[7] The sulfonamide linkage formed from this reagent plays a critical role in the binding of these inhibitors to the NaV1.8 channel.

While specific pharmacological data for compounds directly synthesized from this compound is emerging, the broader class of pyridine-based sulfonamides has shown significant promise in various therapeutic areas, including as antidiabetic and antimicrobial agents.[2][8]

Core Synthesis Protocols

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides through its reaction with primary or secondary amines.

General Protocol for the Synthesis of N-Substituted 4-Bromopyridine-2-sulfonamides

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.

Reaction Scheme:

A general reaction scheme for sulfonamide synthesis.

Materials:

| Reagent/Solvent | Typical Molar Excess/Concentration | Notes |

| This compound | 1.0 equivalent | --- |

| Primary or Secondary Amine | 1.0 - 1.2 equivalents | |

| Base (e.g., Pyridine, Triethylamine) | 1.5 - 2.0 equivalents | To neutralize the HCl byproduct. |

| Anhydrous Solvent (e.g., Dichloromethane, THF) | 0.1 - 0.5 M | Solvent should be dry. |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 - 1.2 equivalents) and a suitable base such as pyridine or triethylamine (1.5 - 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-substituted 4-bromopyridine-2-sulfonamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: this compound is moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the loss of the starting material and ensure high yields of the desired sulfonamide.

-

Use of a Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, driving the reaction to completion. Pyridine or triethylamine are commonly used bases for this purpose.[9]

-

Controlled Temperature: The initial reaction is typically carried out at 0 °C to control the exothermic nature of the reaction and minimize the formation of potential side products.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-bromopyridine-2-sulfonamide derivative.

Workflow for Sulfonamide Synthesis and Purification.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Causes skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from moisture.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Future Perspectives

The utility of this compound in medicinal chemistry is expanding, particularly in the development of selective ion channel modulators. The bromine atom on the pyridine ring provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. As our understanding of the structural requirements for targeting specific biological pathways grows, so too will the applications of this versatile building block in the creation of next-generation therapeutics.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]

- 7. WO2024046253A1 - Sodium channel regulator and use thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. cbijournal.com [cbijournal.com]

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from 4-Bromopyridine-2-sulfonyl chloride

Introduction: The Strategic Value of Pyridyl Sulfonamides and One-Pot Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The pyridine ring system is also a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] Consequently, pyridyl sulfonamides, which combine these two critical pharmacophores, represent a compound class of significant interest for the development of novel therapeutics. 4-Bromopyridine-2-sulfonyl chloride, in particular, serves as a valuable starting material for accessing these structures, with known activity as a NaV1.8 blocker.[4]

Traditional multi-step synthetic approaches often involve tedious isolation and purification of intermediates, leading to lower overall yields, increased consumption of solvents and reagents, and longer timelines.[5][6] One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, circumvents these issues.[6] This approach aligns with the principles of green chemistry by improving step and pot economy, reducing waste, and saving time and resources.[7][8]

This document provides a detailed guide for the efficient one-pot synthesis of a diverse range of sulfonamides from this compound and various primary and secondary amines. It is intended for researchers, scientists, and drug development professionals seeking a reliable and streamlined method for the preparation of this important class of compounds.

Reaction Mechanism and Rationale

The one-pot synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction at the sulfonyl group. The reaction proceeds via the initial attack of the amine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is required to neutralize the HCl generated in situ, driving the reaction to completion.

Caption: General reaction mechanism for sulfonamide formation.

The choice of base is critical. A non-nucleophilic organic base such as pyridine or triethylamine is typically employed. Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride towards nucleophilic attack.[9] The solvent should be inert to the reaction conditions, with anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) being common choices.

Experimental Protocol: One-Pot Synthesis of N-Substituted-4-bromopyridine-2-sulfonamides

This protocol provides a general procedure that can be adapted for a variety of primary and secondary amines.

Materials:

-

This compound (CAS: 1060808-87-8)[4]

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM or THF (approximately 0.1 to 0.2 M concentration).

-

Base and Amine Addition: To the stirred solution, add the amine (1.1 eq) followed by the base (pyridine or TEA, 1.5 eq). The reaction is typically carried out at 0 °C to room temperature. For less reactive amines, the reaction mixture may be gently heated.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various sulfonamides from this compound.

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 0 to RT | 2-4 | 85-95 |

| Benzylamine | TEA | THF | RT | 1-3 | 90-98 |

| Morpholine | TEA | DCM | 0 to RT | 1-2 | 92-99 |

| p-Toluidine | Pyridine | DCM | RT | 3-5 | 88-96 |

| Cyclohexylamine | TEA | THF | RT | 2-4 | 85-93 |